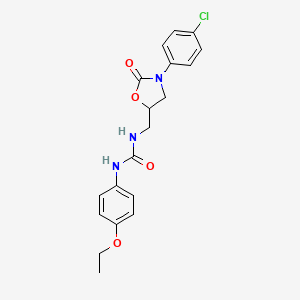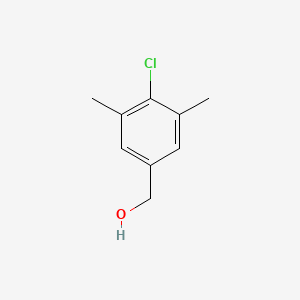
2-(benzylthio)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(benzylthio)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide, also known as BTPMA, is a chemical compound that has been synthesized for scientific research purposes. BTPMA is a promising chemical compound that has gained attention due to its potential applications in various fields of research.
作用機序
The mechanism of action of 2-(benzylthio)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide is not fully understood. However, studies have shown that it interacts with specific proteins and enzymes in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes and proteins, leading to anti-inflammatory and anticancer effects. This compound has also been shown to modulate cellular signaling pathways, leading to changes in gene expression and cell behavior.
実験室実験の利点と制限
2-(benzylthio)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide has several advantages for lab experiments. It is a stable and readily available compound that can be easily synthesized in large quantities. This compound also has a high binding affinity for specific proteins and enzymes, making it a useful tool in chemical biology studies. However, this compound has limitations as well. It has poor solubility in water, which can limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for 2-(benzylthio)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide research. One direction is to further investigate its potential as a therapeutic agent for cancer, inflammation, and neurological disorders. Another direction is to use this compound in chemical biology studies to investigate the function of specific proteins and enzymes in the body. Additionally, the development of new synthetic methods for this compound could lead to improved yields and purity, making it more accessible for scientific research.
Conclusion:
In conclusion, this compound is a promising chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to new discoveries and advancements in various fields of science.
合成法
The synthesis of 2-(benzylthio)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide involves the reaction of 2-chloro-N-(furan-3-ylmethyl)acetamide with potassium benzyl mercaptide and 3-(pyrazin-2-yl)propyl bromide. The reaction is carried out in the presence of a base and a solvent. The resulting product is purified using chromatography techniques to obtain this compound in high yield and purity.
科学的研究の応用
2-(benzylthio)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide has been widely used in scientific research for various purposes. It has shown potential as a therapeutic agent for the treatment of cancer, inflammation, and neurological disorders. This compound has also been used as a tool in chemical biology studies to investigate protein-ligand interactions and cellular signaling pathways.
特性
IUPAC Name |
2-benzylsulfanyl-N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c22-17(13-24-12-14-4-2-1-3-5-14)21-10-16-18(20-8-7-19-16)15-6-9-23-11-15/h1-9,11H,10,12-13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYXSYOOVSWOEPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NCC2=NC=CN=C2C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(2-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}ethyl)amino]ethanol](/img/structure/B2852919.png)
![(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2852920.png)

![2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2852923.png)
![8-(4-ethoxyphenyl)-2-(2-fluorobenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2852924.png)

![tert-butyl (1R,3R,5S,7S/1S,3S,5R,7R)-4,4,7-trimethyl-9-oxo-8-azatricyclo[5.2.0.03,5]nonane-8-carboxylate](/img/structure/B2852927.png)

![2,4-difluoro-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B2852930.png)




![N-butyl-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methylacetamide](/img/structure/B2852939.png)
